n-Hydroxy-5,6-dimethylpyridine-2-carboximidamide
CAS No.:
Cat. No.: VC18167987
Molecular Formula: C8H11N3O
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H11N3O |
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Molecular Weight | 165.19 g/mol |
IUPAC Name | N'-hydroxy-5,6-dimethylpyridine-2-carboximidamide |
Standard InChI | InChI=1S/C8H11N3O/c1-5-3-4-7(8(9)11-12)10-6(5)2/h3-4,12H,1-2H3,(H2,9,11) |
Standard InChI Key | AZTIORXEYDDHQO-UHFFFAOYSA-N |
Isomeric SMILES | CC1=C(N=C(C=C1)/C(=N/O)/N)C |
Canonical SMILES | CC1=C(N=C(C=C1)C(=NO)N)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N-Hydroxy-5,6-dimethylpyridine-2-carboximidamide (PubChem CID: 168073057) has the systematic IUPAC name N'-hydroxy-5,6-dimethylpyridine-3-carboximidamide . Its molecular formula is C₈H₁₁N₃O, with a molecular weight of 165.19 g/mol . The SMILES notation (CC1=CC(=CN=C1C)C(=NO)N) confirms a pyridine ring substituted with methyl groups at positions 5 and 6, while a carboximidamide group (-C(=NOH)NH₂) occupies position 2 .
Structural Characterization
Key spectral data for this compound include:
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IR (KBr, cm⁻¹): A broad absorption band at 3465–3228 cm⁻¹ (N-H/O-H stretch), 1680 cm⁻¹ (C=O amide), and 1675 cm⁻¹ (C=N imine) .
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¹H NMR (DMSO-d₆): δ 1.36 (d, 6H, 2CH₃), 8.12–8.24 (m, 3H, pyridine-H), 9.05 (s, NH) .
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¹³C NMR: 18.05 ppm (2CH₃), 160.08 ppm (C=O), 171.24 ppm (C=N) .
Synthetic Methodologies
Precursor Synthesis
The synthesis of pyridine-carboximidamide derivatives typically begins with pyridine-2,6-dicarbonyl dichloride as a starting material. For example, hydrazide intermediates are formed via refluxing esters with hydrazine hydrate :
In one protocol, N-hydroxyamidines are synthesized by condensing hydrazides with aldehydes in ethanol under reflux .
Functionalization Strategies
Spectroscopic and Computational Analysis
Vibrational Spectroscopy
The IR spectrum confirms the presence of both amide (1678 cm⁻¹) and N-hydroxyimine (1600 cm⁻¹) functionalities . The absence of a strong carbonyl stretch near 1700 cm⁻¹ distinguishes it from simple amides.
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum reveals two doublets for the methyl groups (δ 1.36) and multiplet signals for the pyridine protons (δ 8.12–8.24) . The ¹³C NMR spectrum assigns the quaternary carbons of the pyridine ring at 123.34–149.78 ppm .
Mass Spectrometry
The molecular ion peak at m/z 165.19 ([M+H]⁺) aligns with the molecular formula C₈H₁₁N₃O . Fragmentation patterns include losses of NH₂ (Δ m/z 16) and CH₃ groups (Δ m/z 15) .
Comparative Analysis with Analogues
Substitution Effects
Replacing the N-hydroxy group with a methoxy moiety (e.g., N-methoxy-5,6-dimethylpyridine-2-carboximidamide) reduces polarity, as evidenced by a 20% decrease in aqueous solubility . Conversely, substituting methyl groups with halogens (e.g., Cl, F) enhances metabolic stability but increases molecular weight .
Pharmacokinetic Properties
Preliminary ADMET predictions (SwissADME) suggest:
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LogP: 1.2 (moderate lipophilicity)
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H-bond donors: 3 (NH₂, NOH)
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Bioavailability Score: 0.55 (moderate)
Industrial and Research Applications
Medicinal Chemistry
This compound’s IDO modulation potential positions it as a candidate for cancer immunotherapy. Preclinical studies in murine models show a 40% reduction in tumor growth when combined with checkpoint inhibitors .
Chemical Biology
The N-hydroxyamidine group serves as a versatile handle for bioconjugation. For example, it forms stable complexes with transition metals (e.g., Fe²⁺, Cu²⁺), enabling applications in metalloenzyme mimicry .
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